Methyl 2-chloroquinazoline-5-carboxylate
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Overview
Description
Methyl 2-chloroquinazoline-5-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, which include methyl 2-chloroquinazoline-5-carboxylate, have been studied for their antiproliferative action against various cell lines .
Mode of Action
Quinazoline derivatives have been shown to exhibit antiproliferative action, suggesting that they may interact with cellular targets to inhibit cell growth .
Biochemical Pathways
It is known that quinazoline derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Studies of similar quinazoline derivatives have demonstrated antiproliferative action against various cell lines, suggesting that these compounds may induce cellular changes that inhibit cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloroquinazoline-5-carboxylate typically involves the reaction of 2-chloroquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinazoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-5-carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Scientific Research Applications
Methyl 2-chloroquinazoline-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazoline: A precursor in the synthesis of methyl 2-chloroquinazoline-5-carboxylate.
Quinazoline-5-carboxylic acid: An oxidation product of this compound.
Dihydroquinazoline derivatives: Reduction products of this compound.
Uniqueness
This compound is unique due to its versatility in undergoing various chemical reactions, making it a valuable intermediate in the synthesis of diverse compounds. Its ability to serve as a building block for pharmaceuticals and materials science applications highlights its importance in research and industry .
Properties
IUPAC Name |
methyl 2-chloroquinazoline-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9(14)6-3-2-4-8-7(6)5-12-10(11)13-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJJYZRHYQSTIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725521 |
Source
|
Record name | Methyl 2-chloroquinazoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221288-22-7 |
Source
|
Record name | Methyl 2-chloroquinazoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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